molecular formula C6H13ClFNO2 B15322157 Methyl2-amino-5-fluoropentanoatehydrochloride

Methyl2-amino-5-fluoropentanoatehydrochloride

Cat. No.: B15322157
M. Wt: 185.62 g/mol
InChI Key: OVLNCZXHGUSHJG-UHFFFAOYSA-N
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Description

Methyl2-amino-5-fluoropentanoatehydrochloride is a chemical compound with the molecular formula C6H13ClFNO2 It is a derivative of pentanoic acid, featuring an amino group at the second position and a fluorine atom at the fifth position, with a methyl ester and hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-5-fluoropentanoatehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate pentanoic acid derivative.

    Fluorination: Introduction of the fluorine atom at the fifth position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Amination: The amino group is introduced at the second position through a nucleophilic substitution reaction using an appropriate amine source.

    Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-5-fluoropentanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl2-amino-5-fluoropentanoatehydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-amino-5-fluoropentanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl2-amino-5-chloropentanoatehydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    Methyl2-amino-5-bromopentanoatehydrochloride: Similar structure but with a bromine atom instead of fluorine.

    Methyl2-amino-5-iodopentanoatehydrochloride: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl2-amino-5-fluoropentanoatehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to specific targets, making it a valuable compound in medicinal chemistry and other applications.

Properties

Molecular Formula

C6H13ClFNO2

Molecular Weight

185.62 g/mol

IUPAC Name

methyl 2-amino-5-fluoropentanoate;hydrochloride

InChI

InChI=1S/C6H12FNO2.ClH/c1-10-6(9)5(8)3-2-4-7;/h5H,2-4,8H2,1H3;1H

InChI Key

OVLNCZXHGUSHJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCF)N.Cl

Origin of Product

United States

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